molecular formula C8H7N3O B1196238 4-(1,2,4-Triazol-1-yl)phenol CAS No. 68337-15-5

4-(1,2,4-Triazol-1-yl)phenol

Cat. No.: B1196238
CAS No.: 68337-15-5
M. Wt: 161.16 g/mol
InChI Key: ZOPIBCDDKMAEII-UHFFFAOYSA-N
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Description

4-(1,2,4-Triazol-1-yl)phenol is a heterocyclic compound that features a triazole ring attached to a phenol group. The molecular formula of this compound is C8H7N3O, and it has a molecular weight of 161.16 g/mol . This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and agrochemistry.

Biochemical Analysis

Biochemical Properties

4-(1H-1,2,4-Triazol-1-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase . These interactions are typically characterized by the binding of 4-(1H-1,2,4-Triazol-1-yl)phenol to the active sites of these enzymes, thereby blocking their activity and preventing the replication of cancer cells .

Cellular Effects

The effects of 4-(1H-1,2,4-Triazol-1-yl)phenol on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis, a process of programmed cell death, by activating caspases and other apoptotic proteins . Additionally, it affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, 4-(1H-1,2,4-Triazol-1-yl)phenol can effectively reduce cancer cell viability and growth .

Molecular Mechanism

At the molecular level, 4-(1H-1,2,4-Triazol-1-yl)phenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition, as seen with topoisomerase II and DNA polymerase . Furthermore, 4-(1H-1,2,4-Triazol-1-yl)phenol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-1,2,4-Triazol-1-yl)phenol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to 4-(1H-1,2,4-Triazol-1-yl)phenol can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and the development of cellular resistance .

Dosage Effects in Animal Models

The effects of 4-(1H-1,2,4-Triazol-1-yl)phenol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell growth . At higher doses, it can cause adverse effects, such as liver and kidney toxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity .

Metabolic Pathways

4-(1H-1,2,4-Triazol-1-yl)phenol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further metabolized, affecting the overall metabolic flux and levels of certain metabolites in the body . The compound also interacts with cofactors, such as NADPH, which are essential for its metabolic conversion .

Transport and Distribution

Within cells and tissues, 4-(1H-1,2,4-Triazol-1-yl)phenol is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters . Binding proteins, such as albumin, can also facilitate its distribution by carrying it through the bloodstream to different tissues . The compound’s localization and accumulation within cells can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of 4-(1H-1,2,4-Triazol-1-yl)phenol plays a critical role in its activity and function. It is often found in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The presence of 4-(1H-1,2,4-Triazol-1-yl)phenol in the nucleus is essential for its role in modulating gene expression and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-Triazol-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,2,4-triazole in the presence of a suitable catalyst. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a type of “click chemistry” reaction . The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Triazol-1-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

4-(1,2,4-Triazol-1-yl)phenol has a wide range of applications in scientific research:

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPIBCDDKMAEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218479
Record name 4-(1H-1,2,4-Triazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68337-15-5
Record name 4-(1,2,4-Triazol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68337-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,4-Triazol-1-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068337155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1H-1,2,4-Triazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-triazol-1-yl)phenol
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Synthesis routes and methods

Procedure details

A mixture of 8 parts of 1-(4-methoxyphenyl)-1H-1,2,4-triazole and 150 parts of a hydrobromic acid solution 48% is stirred and refluxed overnight. The reaction mixture is evaporated and the residue is triturated in 2-propanone. The product is filtered off and crystallized from ethanol, yielding 5.5 parts (74%) of 4-(1H-1,2,4-triazol-1-yl)phenol; mp. 255.4° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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